3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid
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Overview
Description
3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluoromethylphenyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Difluorophenyl)prop-2-enoic acid
- 3-(4-Fluoro-3-methylphenyl)prop-2-enoic acid
Uniqueness
3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid is unique due to the specific positioning of the difluoro and methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
773129-43-4 |
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Molecular Formula |
C10H8F2O2 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-(2,6-difluoro-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
OISDOWPKBNCSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=CC(=O)O)F |
Origin of Product |
United States |
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